Salermide

Descripción

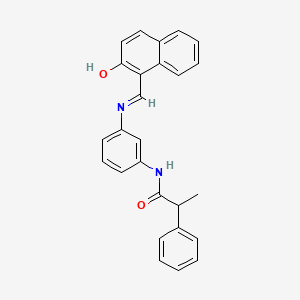

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSSEGBEYORUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693943 | |

| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105698-15-4 | |

| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALERMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Salermide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salermide has emerged as a promising small molecule inhibitor with potent anti-cancer properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling pathways, and cellular consequences. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism: Dual Inhibition of SIRT1 and SIRT2

This compound functions as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent Class III histone deacetylases.[1][2][3] Sirtuins play a crucial role in regulating a wide array of cellular processes, including gene silencing, DNA repair, cell cycle control, and apoptosis. In many cancers, SIRT1 is overexpressed and contributes to tumorigenesis by deacetylating and inactivating tumor suppressor proteins, as well as promoting cell survival. This compound's therapeutic potential stems from its ability to block the catalytic activity of these enzymes, leading to a cascade of events that culminate in cancer cell death.

Data Presentation: Quantitative Analysis of this compound's Activity

The inhibitory potency of this compound against its primary targets and its cytotoxic effects on various cancer cell lines have been quantified in several studies. A summary of this quantitative data is presented below for comparative analysis.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | SIRT1 | ~90 µM (80% inhibition) | [2] |

| IC50 | SIRT2 | ~25 µM (80% inhibition) | [2] |

| IC50 | MOLT4 (Leukemia) | ~20 µM | [2] |

| IC50 | KG1A (Leukemia) | Not specified | [2] |

| IC50 | K562 (Leukemia) | Not specified | [2] |

| IC50 | Raji (Lymphoma) | Not specified | [2] |

| IC50 | SW480 (Colon Cancer) | Not specified | [2] |

| IC50 | MDA-MB-231 (Breast Cancer) | Not specified | [2] |

| Effective Concentration for Apoptosis | Various Cancer Cell Lines | 25-100 µM | [2] |

Signaling Pathways and Cellular Effects

This compound's inhibition of SIRT1 and SIRT2 triggers two primary anti-cancer effects: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

The pro-apoptotic activity of this compound is a cornerstone of its anti-tumor efficacy. This process is multifaceted and involves the reactivation of epigenetically silenced pro-apoptotic genes and modulation of key signaling pathways.

In cancer cells, SIRT1 can deacetylate histones at the promoters of pro-apoptotic genes, leading to a condensed chromatin structure and transcriptional repression. By inhibiting SIRT1, this compound prevents this deacetylation, resulting in a more open chromatin state and the re-expression of genes that drive apoptosis.[2][3]

The involvement of the tumor suppressor protein p53 in this compound-induced apoptosis appears to be context-dependent. SIRT1 is known to deacetylate and inactivate p53.[4][5][6] Therefore, this compound's inhibition of SIRT1 can lead to an increase in acetylated, active p53, which can then transcriptionally activate pro-apoptotic target genes. However, some studies have shown that this compound can induce apoptosis in a p53-independent manner, suggesting the existence of alternative pathways.[2][3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, primarily at the G1/S checkpoint. This effect is also linked to the inhibition of SIRT1 and the subsequent activation of p53, which can induce the expression of cell cycle inhibitors like p21.

Experimental Protocols

SIRT1/SIRT2 Enzymatic Assay

This protocol outlines a general method for assessing the in vitro inhibitory activity of this compound on SIRT1 and SIRT2 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT1 and SIRT2 enzymes

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

NAD+ solution

-

This compound or vehicle control (e.g., DMSO)

-

Recombinant SIRT1 or SIRT2 enzyme

-

-

Initiate the reaction by adding the fluorogenic acetylated peptide substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding the developer solution.

-

Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.[1][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[8][9][10][11]

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in different populations:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using PI staining.[12][13][14][15][16]

Materials:

-

Cancer cell line of interest

-

This compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).

Western Blotting for p53 and Acetyl-p53

This protocol outlines the detection of total p53 and acetylated p53 levels in this compound-treated cells by Western blotting.[4][6][17][18]

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53 and anti-acetyl-p53)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of total and acetylated p53. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Conclusion

This compound represents a compelling anti-cancer agent that exerts its effects through the dual inhibition of SIRT1 and SIRT2. This leads to the reactivation of tumor-suppressing pathways, primarily through the induction of apoptosis and cell cycle arrest. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and related compounds as potential cancer therapeutics. Understanding the intricate signaling networks modulated by this compound will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this therapeutic strategy.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT (Assay protocol [protocols.io]

- 8. media.tghn.org [media.tghn.org]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]

- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Salermide as a SIRT1/SIRT2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuins, a class of NAD⁺-dependent histone deacetylases (HDACs), have emerged as significant targets in therapeutic research, particularly in oncology.[1][2][3][4] Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) are frequently overexpressed in various cancers, contributing to tumor progression and survival by deacetylating key tumor suppressor proteins and histones.[5][6] Salermide, a reverse amide compound, has been identified as a potent dual inhibitor of both SIRT1 and SIRT2.[1][7][8][9][10] This technical guide provides an in-depth overview of this compound, consolidating its chemical properties, mechanism of action, quantitative efficacy, and relevant experimental methodologies. The data presented herein underscores this compound's potential as a cancer-specific pro-apoptotic agent, warranting further investigation in drug development pipelines.

Chemical and Physical Properties

This compound (N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide) is a synthetic small molecule derived from sirtinol.[1][7] Its chemical structure features a reverse amide linkage, which contributes to its enhanced inhibitory activity compared to its parent compound.[7]

| Property | Value | Reference |

| Chemical Name | N-[3-[[(2-hydroxy-1-naphthalenyl)methylene]amino]phenyl]-α-methyl-benzeneacetamide | [11][12] |

| CAS Number | 1105698-15-4 | [11][12][13] |

| Molecular Formula | C₂₆H₂₂N₂O₂ | [11][12][13] |

| Molecular Weight | 394.5 g/mol | [8][11] |

| Purity | ≥98% | [11] |

| Appearance | Lyophilized powder | [9] |

| Solubility | DMSO: 30 mg/mL; DMF: 30 mg/mL | [11] |

| Storage | Store at 4°C for short-term, -20°C for long-term | [12] |

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the dual inhibition of SIRT1 and SIRT2.[1][7][8] This inhibition leads to the hyperacetylation of various downstream targets, triggering cell death pathways specifically in cancer cells while largely sparing normal cells.[5][7][8][10]

Direct Sirtuin Inhibition

This compound functions as a non-covalent inhibitor, likely binding to the active site of SIRT1 and SIRT2 to block substrate access.[6] Docking studies suggest that this compound's reverse amide structure allows for a critical polar interaction between its carbonyl group and the side chain of glutamine residue 167 (Gln167) in the SIRT2 active site, an interaction absent with sirtinol, which may account for its superior potency.[14]

Downstream Cellular Effects

The inhibition of SIRT1 and SIRT2 by this compound initiates several downstream events that culminate in apoptosis:

-

Reactivation of Pro-apoptotic Genes: SIRT1 epigenetically silences tumor suppressor and pro-apoptotic genes in cancer cells through histone deacetylation (specifically H4K16).[7] this compound treatment inhibits this activity, leading to the re-expression of key apoptotic genes such as CASP8, TNF, TNFRS10B (TRAIL-R2/DR5), and PUMA.[14]

-

p53 Acetylation and Activation: The tumor suppressor protein p53 is a well-established target for deacetylation by both SIRT1 and SIRT2.[15][16][17][18] Inhibition by this compound leads to hyperacetylation of p53 at lysine 382 (K382), which stabilizes and activates the protein, promoting the transcription of its target genes and inducing apoptosis.[15][17] Notably, some studies suggest the pro-apoptotic effect can be p53-independent in certain cell lines, indicating multiple modes of action.[1][7] However, other research highlights that functional p53 is essential for this compound-induced apoptosis and that combined inhibition of both SIRT1 and SIRT2 is required to induce p53 acetylation and cell death.[15][17][19]

-

ER Stress and DR5 Upregulation: this compound has been shown to induce endoplasmic reticulum (ER) stress, triggering the ATF4-ATF3-CHOP signaling axis.[20] This pathway leads to the significant upregulation of Death Receptor 5 (DR5), enhancing the extrinsic apoptosis pathway.[6][20]

-

Tubulin Hyperacetylation: SIRT2 is a primary cytoplasmic deacetylase for α-tubulin.[4] this compound treatment results in the hyperacetylation of tubulin.[15] While some reports suggest this compound-induced apoptosis is independent of global tubulin acetylation, others show a correlation, indicating this may be a cell-context-dependent mechanism.[1][14][15]

Signaling Pathway Diagrams

References

- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SIRT1 and SIRT2: emerging targets in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 5. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Cell Signaling Technology [cellsignal.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound|SIRT1/2 inhibitor|cas 1105698-15-4 [dcchemicals.com]

- 13. Buy this compound | 1105698-15-4 | >98% [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2 | Semantic Scholar [semanticscholar.org]

- 20. BioKB - Publication [biokb.lcsb.uni.lu]

Salermide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Cancer-Specific Apoptotic Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salermide, a potent inhibitor of the NAD+-dependent histone deacetylases SIRT1 and SIRT2, has emerged as a promising small molecule for cancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It details the experimental protocols utilized to characterize its function and elucidates its mechanism of action, which involves the targeted induction of apoptosis in cancer cells through the reactivation of epigenetically silenced proapoptotic genes. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, providing the necessary technical details to facilitate further investigation and potential clinical translation of this compound and its analogs.

Discovery and Rationale

This compound, chemically known as N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide, was identified through structure-activity relationship studies on sirtinol, another SIRT1/SIRT2 inhibitor. The rationale for its development was to create a more potent and specific inhibitor of sirtuins, which are often overexpressed in various cancers and contribute to tumorigenesis by deacetylating and inactivating tumor suppressor proteins. This compound was designed as a "reverse amide" analog of sirtinol, a modification that was predicted to enhance its binding affinity to the sirtuin catalytic domain.[1][2]

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the formation of an amide bond, followed by a condensation reaction to yield the final product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(3-amino-phenyl)-2-phenyl-propionamide

-

To a solution of 2-phenylpropionic acid in dry N,N-dimethylformamide (DMF), add BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine (Et3N).

-

Stir the mixture at room temperature to activate the carboxylic acid.

-

Add 1,3-phenylenediamine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture is worked up to isolate the N-(3-amino-phenyl)-2-phenyl-propionamide intermediate.

Step 2: Synthesis of this compound (N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide)

-

Dissolve the N-(3-amino-phenyl)-2-phenyl-propionamide intermediate and 2-hydroxy-1-naphthaldehyde in a mixture of dry ethanol and benzene (3:1 ratio).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture until the condensation is complete.

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration and wash with an appropriate solvent to yield pure this compound.[3]

In Vitro Efficacy and Potency

This compound demonstrates potent inhibitory activity against SIRT1 and SIRT2 and exhibits cancer-specific cytotoxicity across a range of human cancer cell lines.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines after 24 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| MOLT4 | Leukemia | ~25 |

| MDA-MB-231 | Breast Cancer | ~50 |

| SW480 | Colon Cancer | ~75 |

Data extracted from Lara et al., Oncogene, 2009.[3]

Mechanism of Action: Induction of Apoptosis

This compound's primary antitumor activity is mediated through the induction of apoptosis, a programmed cell death pathway. This effect is largely specific to cancer cells, with minimal toxicity observed in non-transformed cells.[4]

Signaling Pathway of this compound-Induced Apoptosis

This compound inhibits the deacetylase activity of SIRT1. In cancer cells, SIRT1 is often responsible for the epigenetic silencing of proapoptotic genes through the deacetylation of histones, particularly H4K16. By inhibiting SIRT1, this compound leads to the hyperacetylation of these histone marks, resulting in the reactivation of tumor suppressor and proapoptotic genes, ultimately triggering the apoptotic cascade.[2][3]

Caption: this compound inhibits SIRT1, leading to increased histone acetylation, reactivation of proapoptotic genes, and subsequent apoptosis in cancer cells.

Role of p53

The involvement of the tumor suppressor protein p53 in this compound-induced apoptosis appears to be context-dependent. Some studies have shown that this compound's proapoptotic effect is independent of p53 status.[3] However, other research, particularly in breast cancer cell lines, suggests that functional p53 is essential for this compound-induced apoptosis.[5] This discrepancy may be due to the varying genetic backgrounds of the cancer cells studied.

Key Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., MOLT4, MDA-MB-231, SW480) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[3][6]

Apoptosis Analysis (Flow Cytometry)

This method quantifies the percentage of apoptotic cells following this compound treatment.

Protocol:

-

Treat cancer cells with the desired concentration of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+).[3][7][8]

Caption: Workflow for the analysis of this compound-induced apoptosis by flow cytometry.

Protein Expression Analysis (Western Blotting)

This technique is used to detect changes in the expression and post-translational modification of proteins involved in the this compound-induced apoptotic pathway.

Protocol:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, p53, acetylated-p53, acetylated-H4K16). A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[3][9]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound treatment leads to changes in the association of SIRT1 and acetylated histones with the promoter regions of specific genes.

Protocol:

-

Treat cells with this compound.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitate the chromatin with specific antibodies (e.g., anti-SIRT1, anti-acetyl-H4K16). An IgG antibody should be used as a negative control.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantify the amount of specific DNA sequences (e.g., promoter regions of proapoptotic genes like CASP8 and TNF) using quantitative real-time PCR (qPCR).

-

Analyze the data as fold enrichment over the IgG control.[2][3]

Conclusion and Future Directions

This compound is a potent and selective inhibitor of SIRT1 and SIRT2 that induces cancer-specific apoptosis. Its mechanism of action, involving the reactivation of epigenetically silenced proapoptotic genes, provides a strong rationale for its further development as an anticancer therapeutic. Future research should focus on optimizing its pharmacological properties, evaluating its efficacy in in vivo cancer models, and exploring its potential in combination therapies with other anticancer agents. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into clinical applications.

References

- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Salermide's Impact on Histone Deacetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salermide, a synthetic reverse amide compound, has emerged as a potent inhibitor of Class III histone deacetylases (HDACs), specifically targeting the NAD+-dependent sirtuins SIRT1 and SIRT2. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a primary focus on its effects on histone deacetylation and the subsequent cellular consequences. We will delve into the quantitative data supporting its inhibitory activity, provide detailed protocols for key experimental assays, and visualize the intricate signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug development, offering insights into the therapeutic potential of this compound and a practical guide for its investigation.

Introduction

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. The sirtuin family of proteins (SIRT1-7) represents a unique class of NAD+-dependent HDACs implicated in a wide array of cellular processes, including cell cycle control, apoptosis, and metabolism.

This compound (N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide) is a small molecule inhibitor with demonstrated activity against SIRT1 and SIRT2.[1][2][3][4][5] Its ability to induce apoptosis in a variety of cancer cell lines has positioned it as a compound of interest for anticancer drug development.[6][7][8][9] This guide will explore the molecular underpinnings of this compound's action, providing the necessary technical details for its study and application in a research setting.

Mechanism of Action: Inhibition of SIRT1 and SIRT2

This compound exerts its primary effect by directly inhibiting the deacetylase activity of SIRT1 and SIRT2.[3][4][5][6] This inhibition leads to the hyperacetylation of various histone and non-histone protein targets, ultimately altering gene expression and triggering downstream cellular events.

Impact on Histone Acetylation

By inhibiting SIRT1 and SIRT2, this compound leads to an increase in the acetylation of histone proteins, including histone H3 and H4.[10] This alteration in the epigenetic landscape can lead to the reactivation of silenced tumor suppressor and pro-apoptotic genes.[6]

Non-Histone Targets and Downstream Effects

A critical non-histone target of SIRT1 is the tumor suppressor protein p53.[11][12][13] this compound treatment has been shown to increase the acetylation of p53 at lysine 382, a modification that enhances its stability and transcriptional activity.[12] However, the role of p53 in this compound-induced apoptosis is cell-type dependent, with both p53-dependent and p53-independent mechanisms reported.[3][6]

Furthermore, this compound has been demonstrated to induce apoptosis through the upregulation of death receptor 5 (DR5) via the ATF4-ATF3-CHOP signaling axis, suggesting an induction of endoplasmic reticulum stress.[14]

Quantitative Data

The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against SIRT1 and SIRT2

| Target | IC50 (μM) | Reference |

| SIRT1 | 76.2 | [1] |

| SIRT2 | 25.0 - 45.0 | [1][3] |

Table 2: Cytotoxic and Apoptotic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) for Cytotoxicity | Notes | Reference |

| MOLT4 | Leukemia | ~20 | 90% apoptosis within 72 hours. | [6] |

| KG1A | Leukemia | Not specified | Induces apoptosis. | [6] |

| K562 | Leukemia | Not specified | Induces apoptosis. | [6] |

| Raji | Lymphoma | Not specified | Induces apoptosis. | [6] |

| SW480 | Colon Cancer | Not specified | Induces apoptosis. | [6] |

| MDA-MB-231 | Breast Cancer | Not specified | Potent antiproliferative effects. | [9] |

| RKO | Colon Cancer | Not specified | Potent antiproliferative effects. | [9] |

| Jurkat | T-cell Leukemia | Dose-dependent apoptosis | More effective in slow-proliferating and hematologic cancer cells. | [7] |

| SKOV-3 | Ovarian Cancer | Dose-dependent apoptosis | More effective in slow-proliferating and hematologic cancer cells. | [7] |

| N87 | Gastric Cancer | Dose-dependent apoptosis | More effective in slow-proliferating and hematologic cancer cells. | [7] |

| MCF-7 | Breast Cancer | 80.56 | Induces apoptosis. | [7] |

| BxPC-3 | Pancreatic Cancer | Dose-dependent decrease in viability | Increases acetylation of histone H3 and H4. | [10] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of this compound-related sirtuin inhibitors: binding mode studies and antiproliferative effects in cancer cells including cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HDAC inhibitors, MS-275 and this compound, potentiates the anticancer effect of EF24 in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Cell Signaling Technology [cellsignal.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

Salermide: A Sirtuin Inhibitor Inducing Apoptosis in Cancer Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salermide, a potent inhibitor of SIRT1 and SIRT2, has emerged as a promising small molecule for cancer therapy due to its ability to selectively induce apoptosis in malignant cells. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on the core signaling pathways it modulates to trigger programmed cell death. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular cascades involved, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are crucial regulators of various cellular processes, including cell survival, metabolism, and DNA repair. In many cancers, the overexpression of certain sirtuins, particularly SIRT1 and SIRT2, contributes to tumorigenesis and resistance to therapy by suppressing apoptotic pathways. This compound is a reverse amide compound that acts as a potent inhibitor of both SIRT1 and SIRT2, demonstrating a strong, cancer-specific pro-apoptotic effect across a range of human cancer cell lines.[1][2][3] This guide delves into the molecular underpinnings of this compound's anticancer activity.

Mechanism of Action: Induction of Apoptosis

This compound's primary antitumor activity stems from its robust induction of apoptosis in cancer cells.[1][2][3] This is achieved through the modulation of several key signaling pathways, primarily revolving around its inhibitory effect on SIRT1.

SIRT1 Inhibition and Reactivation of Pro-apoptotic Genes

The principal mechanism of this compound-induced apoptosis is through the inhibition of SIRT1.[1][2][3] In cancer cells, SIRT1 can epigenetically silence pro-apoptotic genes. By inhibiting SIRT1, this compound leads to the reactivation of these repressed genes, thereby initiating the apoptotic cascade.[1][2] This effect has been shown to be independent of global tubulin and H4K16 acetylation, suggesting a targeted mechanism of action through SIRT1 rather than a broad inhibition of SIRT2.[1][2][3]

Caption: this compound inhibits SIRT1, leading to the reactivation of pro-apoptotic genes and subsequent apoptosis.

The Role of p53

The involvement of the tumor suppressor protein p53 in this compound-induced apoptosis appears to be context-dependent. Several studies have demonstrated that this compound can induce apoptosis in a p53-independent manner, suggesting its potential efficacy in cancers with mutated or deficient p53.[1][2] However, other research, particularly in breast cancer cell lines, indicates that functional p53 is essential for this compound-mediated apoptosis.[4][5] In p53-competent cells, this compound treatment can lead to an increase in total and acetylated p53 levels, further promoting apoptosis.[5][6]

Endoplasmic Reticulum Stress and Upregulation of Death Receptor 5 (DR5)

This compound has been shown to induce apoptosis in human non-small cell lung cancer (NSCLC) cells by upregulating the expression of Death Receptor 5 (DR5).[7] This upregulation is mediated by endoplasmic reticulum (ER) stress, involving the activation of the ATF4-ATF3-CHOP signaling axis. The inhibition of SIRT1 and SIRT2 by this compound triggers this ER stress response, leading to increased DR5 expression and subsequent activation of caspase-8 and the extrinsic apoptosis pathway.[7]

Caption: this compound induces ER stress via SIRT1/2 inhibition, activating the ATF4-ATF3-CHOP axis to upregulate DR5 and trigger apoptosis.

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in hematological malignancies.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| MOLT4 | Leukemia | Significantly low | 24 |

| KG1A | Leukemia | Significantly low | 24 |

| K562 | Leukemia | Significantly low | 24 |

| Raji | Lymphoma | Significantly low | 24 |

| SW480 | Colon Cancer | Moderate | 24 |

| MDA-MB-231 | Breast Cancer | Moderate | 24 |

| MCF-7 | Breast Cancer | 80.56 | 24 |

Note: "Significantly low" and "Moderate" are qualitative descriptors from the source material where specific numerical values were not provided. The provided IC50 for MCF-7 is a specific value from a cited study.[3][8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the this compound solutions at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V and Propidium Iodide Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Annexin V negative/PI negative cells are viable; Annexin V positive/PI negative cells are in early apoptosis; Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound's effect on cancer cell viability and apoptosis.

Conclusion

This compound presents a compelling profile as a cancer-specific pro-apoptotic agent. Its targeted inhibition of SIRT1 reactivates epigenetically silenced tumor suppressor pathways, leading to programmed cell death. Furthermore, its ability to induce apoptosis through ER stress and DR5 upregulation provides a multi-faceted mechanism of action. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development of this compound and similar sirtuin inhibitors as novel cancer therapeutics. The variable role of p53 in its mechanism warrants further investigation to identify patient populations most likely to benefit from this therapeutic strategy.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. broadpharm.com [broadpharm.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Apoptotic qPCR gene expression array analysis demonstrates proof-of-concept for rapid blastocoel fluid-conditioned media molecular prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. bosterbio.com [bosterbio.com]

- 9. researchgate.net [researchgate.net]

Unraveling the p53-Independent Apoptotic Pathway of Salermide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salermide, a synthetic small molecule, has emerged as a potent anti-cancer agent that induces apoptosis in a variety of cancer cell lines. A significant body of research has demonstrated that this compound's primary mechanism of action involves the inhibition of Class III histone deacetylases (HDACs), specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). Notably, in a majority of cancer cell types investigated, this compound triggers apoptosis through a p53-independent pathway, a crucial feature for cancers harboring p53 mutations. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's p53-independent pro-apoptotic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction

The tumor suppressor protein p53 is a central regulator of apoptosis, and its inactivation is a common event in human cancers, often leading to therapeutic resistance. Consequently, agents that can induce apoptosis independently of p53 are of significant interest in oncology drug development. This compound has been identified as such an agent, exhibiting a strong pro-apoptotic effect in numerous cancer cell lines irrespective of their p53 status[1][2]. Its primary targets are SIRT1 and SIRT2, NAD+-dependent deacetylases that play critical roles in cell survival, metabolism, and longevity[2][3]. This guide will dissect the two major p53-independent apoptotic pathways activated by this compound: the reactivation of epigenetically silenced pro-apoptotic genes and the induction of endoplasmic reticulum (ER) stress leading to the upregulation of Death Receptor 5 (DR5).

Quantitative Data on this compound's Activity

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified across various cell lines. The following tables summarize key in vitro data.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Incubation Time (h) | IC50 (µM) | Reference |

| MOLT4 | Leukemia | Wild-type | 24 | ~25 | [4] |

| KG1A | Leukemia | Null | 24 | ~30 | [4] |

| K562 | Leukemia | Null | 24 | ~40 | [4] |

| Raji | Lymphoma | Mutant | 24 | ~35 | [4] |

| SW480 | Colon Cancer | Mutant | 24 | ~75 | [4] |

| MDA-MB-231 | Breast Cancer | Mutant | 24 | ~80 | [4] |

| MCF-7 | Breast Cancer | Wild-type | 24 | 80.56 | [5][6] |

| Jurkat | T-cell Leukemia | Mutant | 48 | Potent | [7] |

| SKOV-3 | Ovarian Cancer | Null | 48 | Potent | [7] |

| N87 | Gastric Cancer | Wild-type | 48 | Potent | [7] |

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |

| MOLT4 | 25 | 24 | ~16 | [8] |

| MCF-7 | 80.56 | 24 | Increased | [9][10] |

| MCF-7 | 80.56 | 48 | Further Increased | [9][10] |

| MCF-7 | 80.56 | 72 | Significant Increase | [9][10] |

Note: "Potent" indicates a strong apoptotic effect was observed, though specific percentages were not provided in the abstract.

Core Signaling Pathways

This compound's p53-independent apoptotic activity is primarily mediated through two interconnected signaling cascades.

SIRT1 Inhibition and Reactivation of Pro-apoptotic Genes

The principal mechanism of this compound-induced apoptosis is the inhibition of SIRT1[1][2]. In cancer cells, SIRT1 can epigenetically silence pro-apoptotic genes by deacetylating histones, leading to a condensed chromatin structure that represses transcription[1]. This compound, by inhibiting SIRT1's deacetylase activity, leads to the hyperacetylation of histones at the promoters of these genes, resulting in their re-expression and the subsequent induction of apoptosis[1].

References

- 1. researchgate.net [researchgate.net]

- 2. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

Salermide: A Technical Guide to its Impact on Epigenetic Regulation in Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salermide, a reverse amide compound, has emerged as a potent inhibitor of the NAD+-dependent class III histone deacetylases (HDACs), specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] Its mechanism of action is centered on the epigenetic reactivation of tumor suppressor genes silenced in various cancers. This technical guide provides an in-depth analysis of this compound's effects on epigenetic regulation within tumor cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The primary anticancer activity of this compound stems from its ability to induce widespread apoptosis in cancer cells while exhibiting minimal toxicity to non-transformed cells, highlighting its potential as a targeted therapeutic agent.[1][3]

Introduction: The Role of Sirtuins in Cancer and the Advent of this compound

Sirtuins, particularly SIRT1, are frequently overexpressed in a variety of human cancers, where they play a crucial role in promoting cell survival, proliferation, and resistance to therapy.[4] SIRT1 accomplishes this by deacetylating a wide range of protein substrates, including histones and non-histone proteins such as p53.[5] The deacetylation of histones, particularly at lysine 16 of histone H4 (H4K16), leads to a more condensed chromatin structure, resulting in the transcriptional repression of numerous genes, including those that promote apoptosis.[6]

This compound was developed as a potent inhibitor of SIRT1 and SIRT2, demonstrating a strong, cancer-specific pro-apoptotic effect.[1] Unlike many conventional chemotherapeutics, this compound's efficacy is largely independent of the p53 tumor suppressor status in many cancer cell lines, suggesting a broader applicability in tumors with mutated or deficient p53.[1][6] Its primary mechanism involves the inhibition of SIRT1, leading to the hyperacetylation of histones at the promoters of pro-apoptotic genes, thereby reactivating their expression and triggering programmed cell death.[3][7]

Mechanism of Action: Epigenetic Reprogramming and Induction of Apoptosis

This compound exerts its antitumor effects through a multi-faceted mechanism that converges on the induction of apoptosis.

Inhibition of SIRT1 and SIRT2

This compound is a potent in vitro inhibitor of both SIRT1 and SIRT2.[1] The inhibition of SIRT1 is central to its cancer-specific apoptotic activity.[1] While SIRT2 inhibition is also observed, the primary downstream effects leading to apoptosis in many cancer models are attributed to the loss of SIRT1 function.[1]

Reactivation of Pro-apoptotic Genes

The core of this compound's anticancer activity lies in its ability to reverse the epigenetic silencing of pro-apoptotic genes.[1][7] In cancer cells, SIRT1 deacetylates histones at the promoter regions of genes such as CASP8, TNF, TNFRS10B (TRAIL-R2/DR5), and PUMA, leading to their transcriptional repression.[7] By inhibiting SIRT1, this compound treatment results in an increase in histone acetylation at these promoters, a more open chromatin state, and subsequent gene re-expression, ultimately leading to the induction of apoptosis.[7]

p53-Dependent and -Independent Apoptosis

While SIRT1 is a known deacetylase of the tumor suppressor p53, the pro-apoptotic effects of this compound have been shown to be p53-independent in several cancer cell lines.[1][7] However, in some contexts, such as in certain breast cancer cells, this compound treatment can lead to increased acetylation and activation of p53.[2][8] The ability of this compound to induce apoptosis through both p53-dependent and -independent mechanisms broadens its therapeutic potential.[6]

Signaling Pathways Modulated by this compound

This compound's inhibition of SIRT1/2 triggers distinct signaling cascades that culminate in apoptosis.

SIRT1-Mediated Epigenetic Silencing and its Reversal

The following diagram illustrates the central mechanism of this compound in reversing SIRT1-mediated epigenetic silencing of pro-apoptotic genes.

Caption: this compound inhibits SIRT1, preventing histone deacetylation and reversing the transcriptional repression of pro-apoptotic genes in cancer cells.

The ATF4-ATF3-CHOP Axis in DR5 Upregulation

In some cancer cells, such as non-small cell lung cancer (NSCLC), this compound has been shown to upregulate the expression of Death Receptor 5 (DR5) through the ATF4-ATF3-CHOP signaling pathway, further contributing to its pro-apoptotic effects.[9]

Caption: this compound induces DR5-mediated apoptosis via the ATF4-ATF3-CHOP signaling cascade in certain cancer types.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the in vitro efficacy of this compound across various human cancer cell lines.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MOLT4 | Leukemia | < 25 | 24 | [7] |

| KG1A | Leukemia | < 25 | 72 | [7] |

| K562 | Leukemia | ~50 | 24 | [7] |

| Raji | Lymphoma | ~75 | 24 | [7] |

| SW480 | Colon Cancer | ~50 | 24 | [7] |

| MDA-MB-231 | Breast Cancer | ~50 | 24 | [7] |

| MCF-7 | Breast Cancer | 80.56 | 24 | [10][11] |

| BxPC-3 | Pancreatic Cancer | < 25 | 72 | [12] |

Table 2: Effects of this compound on Apoptosis and Histone Acetylation

| Cell Line | Treatment | Effect | Reference |

| MOLT4 | 25 µM this compound | Reactivation of pro-apoptotic genes (CASP8, TNF, TNFRS10B, PUMA) | [7] |

| MOLT4 | 25 µM this compound | Increased promoter occupancy of AcK16H4 at pro-apoptotic genes | [7] |

| BxPC-3 | 5-100 µM this compound | Dose-dependent increase in acetylated Histone H3 and H4 | [13] |

| MCF-7 | 80.56 µM this compound | Significant increase in apoptosis over 72h | [14] |

| Jurkat, SKOV-3, N87 | 1 µM - 0.1 nM this compound | Dose-dependent apoptosis, most potent at 48h | [15] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability, and to determine the IC50 value.

Workflow Diagram:

Caption: Workflow for determining cell viability and IC50 using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100, 150, 200 µM) in culture medium.[10] Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

Western Blot Analysis for Protein Expression and Acetylation

This protocol is used to detect changes in the levels of specific proteins (e.g., SIRT1, p53) and their post-translational modifications (e.g., acetyl-p53) following this compound treatment.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[11]

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-SIRT1, anti-p53, anti-acetyl-p53, anti-β-actin as a loading control) overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound treatment leads to changes in histone acetylation at specific gene promoters.

Methodology:

-

Cross-linking: Treat cells with this compound or a vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against the protein of interest (e.g., acetyl-Histone H4 Lys16) or a non-specific IgG as a control.[7]

-

Immune Complex Capture: Add protein A/G agarose or magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immune complexes.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of the target genes (e.g., CASP8, TNF) to quantify the amount of immunoprecipitated DNA.[7]

Conclusion and Future Directions

This compound represents a promising class of anticancer agents that function through epigenetic modulation. Its ability to specifically target cancer cells and reactivate silenced pro-apoptotic genes, often in a p53-independent manner, makes it an attractive candidate for further preclinical and clinical development.[1][7] Future research should focus on elucidating the full spectrum of its epigenetic targets, exploring its efficacy in combination with other anticancer therapies, and identifying predictive biomarkers to guide its clinical application. The synergistic effects observed with agents like cisplatin and EF24 suggest that this compound could be a valuable component of combination therapies for various malignancies, including pancreatic cancer.[13][15]

References

- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. mdpi.com [mdpi.com]

- 5. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. HDAC inhibitors, MS-275 and this compound, potentiates the anticancer effect of EF24 in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Salermide in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salermide (N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide) is a potent, cell-permeable small molecule inhibitor of the class III histone deacetylases (HDACs), specifically targeting Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3][4] Sirtuins are NAD+-dependent enzymes that play crucial roles in a variety of cellular processes, including stress resistance, DNA repair, metabolism, and aging.[4][5] While much of the early research on this compound has focused on its pro-apoptotic effects in cancer cells, the established roles of its primary targets, SIRT1 and SIRT2, in the pathophysiology of neurodegenerative diseases have brought this compound into the spotlight for neuroscience research.[4][6]

This technical guide provides an in-depth overview of the early-stage research on this compound, with a focus on its potential application in the study of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's. We will summarize the existing quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to facilitate further investigation into this compound's therapeutic potential.

Core Mechanism of Action

This compound functions as a dual inhibitor of SIRT1 and SIRT2.[1][2] These sirtuins have distinct and sometimes opposing roles in neuronal health. SIRT1 is generally considered neuroprotective, while emerging evidence suggests that inhibition of SIRT2 may be beneficial in several neurodegenerative contexts.[7][8][9] The dual inhibitory nature of this compound, therefore, presents a complex but intriguing profile for neurodegenerative disease research. The primary mechanism of this compound involves the reactivation of pro-apoptotic genes that are epigenetically silenced by SIRT1 in cancer cells, leading to apoptosis.[4][5][10] Its effects in neuronal cells are still under investigation, but are presumed to be mediated through the modulation of SIRT1 and SIRT2 downstream targets.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and the effects of SIRT2 inhibition in neurodegenerative disease models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay System | Reference |

| SIRT1 | 43 µM | Recombinant Human SIRT1 | [11] |

| SIRT2 | 25 µM | Recombinant Human SIRT2 | [11] |

Table 2: Effects of this compound on Cancer Cell Viability

| Cell Line | Disease Model | Effect | Concentration | Time Point | Reference |

| Jurkat | Leukemia | Increased Apoptosis | 1 µM - 0.1 nM | 48 hours | [6] |

| SKOV-3 | Ovarian Cancer | Increased Apoptosis | 1 µM - 0.1 nM | 48 hours | [6] |

| N87 | Gastric Cancer | Increased Apoptosis | 1 µM - 0.1 nM | 48 hours | [6] |

| MOLT4 | Leukemia | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |

| KG1A | Leukemia | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |

| K562 | Leukemia | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |

| Raji | Lymphoma | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |

| SW480 | Colon Cancer | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |

| MDA-MB-231 | Breast Cancer | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |

Table 3: Effects of SIRT2 Inhibition in Preclinical Models of Neurodegenerative Diseases

| Disease Model | SIRT2 Inhibitor | Key Findings | Reference |

| APP/PS1 Mouse Model (Alzheimer's) | AK-7 | Reduced Aβ plaques, improved memory | [1] |

| 3xTg-AD Mouse Model (Alzheimer's) | AK-7 | Improved cognitive performance, reduced soluble Aβ | [8][12] |

| H4-SW Neuroglioma Cells (Alzheimer's) | AGK-2, AK-7 | Reduced Aβ production | [8][12] |

| Drosophila Model (Parkinson's) | SIRT2 inhibitors | Neuroprotective in dopaminergic neurons, reduced α-Synuclein toxicity | [9] |

| Mouse Models (Huntington's) | AK-7 | Improved neuronal survival, motor function, reduced aggregated mutant Huntingtin | [9] |

Experimental Protocols

Detailed methodologies for key experiments to assess the potential of this compound in neurodegenerative disease research are provided below.

In Vitro Sirtuin Inhibition Assay

This protocol is adapted from studies on this compound's effects on cancer cells and can be applied to assess its direct inhibitory activity on SIRT1 and SIRT2.

-

Objective: To determine the IC50 values of this compound for SIRT1 and SIRT2.

-

Materials:

-

Recombinant human SIRT1 and SIRT2 enzymes.

-

Fluorogenic sirtuin substrate (e.g., Fluor de Lys-SIRT1/2).

-

NAD+.

-

Developer solution.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

This compound stock solution (dissolved in DMSO).[2]

-

96-well black microplates.

-

Fluorometric microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the SIRT1 or SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.

-

Add the different concentrations of this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

-

Neuronal Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on neuronal cell lines relevant to neurodegenerative diseases.

-

Objective: To evaluate the effect of this compound on the viability of neuronal cells (e.g., SH-SY5Y neuroblastoma cells, PC12 cells).

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y).

-

Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well clear microplates.

-

Spectrophotometric microplate reader.

-

-

Procedure:

-

Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to determine if this compound induces apoptosis in neuronal cells.

-

Objective: To quantify the percentage of apoptotic and necrotic neuronal cells after treatment with this compound.

-

Materials:

-

Neuronal cell line.

-

This compound stock solution.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay)

This is a standard protocol to assess the effect of compounds on the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.

-

Objective: To determine if this compound can inhibit the aggregation of Aβ peptides in vitro.

-

Materials:

-

Synthetic Aβ42 peptide.

-

Hexafluoroisopropanol (HFIP) for peptide solubilization.

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

Thioflavin T (ThT) solution.

-

This compound stock solution.

-

96-well black microplates with a clear bottom.

-

Fluorometric microplate reader.

-

-

Procedure:

-

Prepare a monomeric Aβ42 solution by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in assay buffer.

-

In a 96-well plate, mix the Aβ42 solution with different concentrations of this compound or vehicle control.

-

Add ThT solution to each well.

-

Incubate the plate at 37°C with intermittent shaking.

-

Monitor the fluorescence intensity (excitation ~440 nm, emission ~480 nm) over time.

-

Plot fluorescence intensity against time to generate aggregation curves.

-

Analyze the lag time and the maximum fluorescence intensity to assess the inhibitory effect of this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound in the context of neurodegenerative diseases and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound.

Caption: A typical experimental workflow for evaluating this compound.

Future Directions and Conclusion

The dual inhibition of SIRT1 and SIRT2 by this compound presents a compelling, albeit complex, avenue for neurodegenerative disease research. While direct evidence of this compound's efficacy in models of Alzheimer's, Parkinson's, or Huntington's disease is currently lacking, the established roles of its targets, particularly the potential benefits of SIRT2 inhibition, provide a strong rationale for its investigation.

Future research should focus on evaluating this compound in relevant neuronal cell culture and animal models of these diseases. Key areas of investigation should include its effects on protein aggregation, neuronal viability, and the underlying molecular mechanisms. The experimental protocols detailed in this guide provide a starting point for such studies. A thorough understanding of this compound's impact on the intricate balance of sirtuin activity in the context of neurodegeneration will be crucial in determining its potential as a novel therapeutic agent.

References

- 1. SIRT2 as a potential new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. axonmedchem.com [axonmedchem.com]